molecular formula C7H7NO3S B1457468 Methyl 2-acetylthiazole-5-carboxylate CAS No. 1261080-59-4

Methyl 2-acetylthiazole-5-carboxylate

Cat. No. B1457468
CAS RN: 1261080-59-4
M. Wt: 185.2 g/mol
InChI Key: GZQHBNUKAZKLMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-acetylthiazole-5-carboxylate is synthesized under mild reaction conditions . The compound is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular weight of Methyl 2-acetylthiazole-5-carboxylate is 185.2 . The InChI Code is 1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 2-acetylthiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 185.2 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives, such as Methyl 2-acetylthiazole-5-carboxylate, have been studied for their potential in treating cancer. They have shown cytotoxicity activity against various human tumor cell lines, indicating their potential as antitumor agents .

Computational Chemistry and Molecular Modeling

These compounds are used in computational programs like Amber and GROMACS for simulation visualizations, which are crucial in understanding molecular interactions and drug design .

Synthesis of Novel Compounds

Thiazole derivatives serve as intermediates in the synthesis of complex molecules with potential therapeutic applications. For example, they are used to produce novel compounds with antibacterial properties .

Pharmaceutical Synthesis

Thiazole rings are integral to the structure of many pharmaceuticals, such as tiazofurin, which exhibits anticancer properties .

Agriculture and Cosmetics

Thiazole derivatives find applications in agriculture for their pesticidal properties and in cosmetics for their aromatic qualities .

Material Science

They are used in the mass manufacture of LEDs, photochromes, molecular switches, and nonlinear optical materials due to their unique electronic properties .

Dyes and Metal Complexes

Thiazoles are used in the synthesis of dyes and their metal complexes, which have various applications including in textiles and as sensors .

Antibacterial and Antioxidant Activities

Recent studies have focused on the synthesis of thiazole-based Schiff base derivatives that exhibit significant antibacterial and antioxidant activities, which could be beneficial in medical treatments .

Safety And Hazards

Methyl 2-acetylthiazole-5-carboxylate is classified under the GHS07 pictogram. The hazard statements associated with the compound include H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 2-acetyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQHBNUKAZKLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetylthiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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